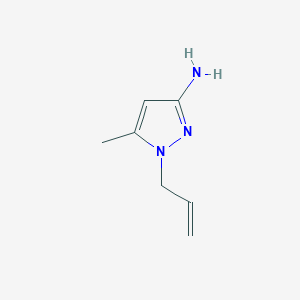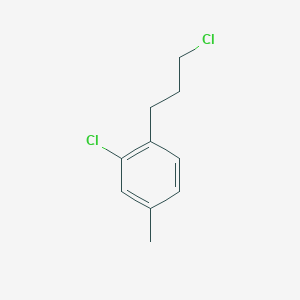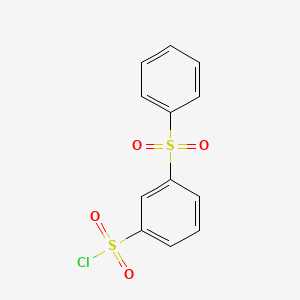
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C12H9ClO4S2. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two sulfonyl chloride groups attached to a benzene ring. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction typically involves heating the mixture to a temperature range of 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the compound is often produced by reacting benzene with chlorosulfonic acid. This method involves the gradual addition of benzene to chlorosulfonic acid while maintaining the temperature between 20-25°C. The reaction mixture is then heated to 100°C and held for several hours to complete the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form sulfonamides.
Alcohols: Reacts with alcohols in the presence of a base to form sulfonate esters.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of sulfonamides and sulfonate esters.
Analytical Chemistry: Employed as a derivatization reagent for the determination of various amines in waste water and surface water by gas chromatography-mass spectrometry.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through electrophilic aromatic substitution reactions. The sulfonyl chloride groups act as electrophiles, reacting with nucleophiles such as amines and alcohols. The reaction mechanism involves the formation of a cationic intermediate, followed by the substitution of the sulfonyl chloride group with the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analogue with a single sulfonyl chloride group.
Toluene-4-sulfonyl Chloride: Contains a methyl group in addition to the sulfonyl chloride group, making it easier to handle at room temperature.
Uniqueness
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which enhances its reactivity and makes it suitable for more complex synthetic applications compared to its simpler analogues .
Properties
CAS No. |
6461-78-5 |
|---|---|
Molecular Formula |
C12H9ClO4S2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-(benzenesulfonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H9ClO4S2/c13-19(16,17)12-8-4-7-11(9-12)18(14,15)10-5-2-1-3-6-10/h1-9H |
InChI Key |
UUOUFMBNRPPMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)


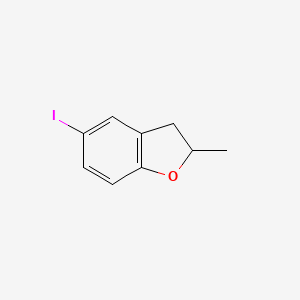

![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
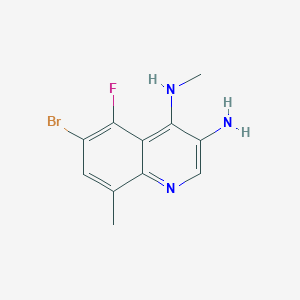


![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
